molecular formula C6H3Cl2F B072040 1,2-Dichloro-4-fluorobenzene CAS No. 1435-49-0

1,2-Dichloro-4-fluorobenzene

Cat. No. B072040
CAS RN: 1435-49-0
M. Wt: 164.99 g/mol
InChI Key: QSDKXMVGRLVIQV-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluorobenzene is a chemical compound with the molecular formula Cl2C6H3F . It is also known by other names such as 3,4-Dichlorofluorobenzene and Benzene, 1,2-dichloro-4-fluoro- .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-4-fluorobenzene consists of a benzene ring with two chlorine atoms and one fluorine atom attached . The exact mass of the molecule is 163.9595836 g/mol .


Chemical Reactions Analysis

Resonance enhanced multiphoton ionization (REMPI) and mass analyzed threshold ionization (MATI) spectroscopy have been applied to investigate the vibrational structure of 1,2-dichloro-4-fluorobenzene in its first excited state (S 1) and the cationic ground state (D 0) .


Physical And Chemical Properties Analysis

1,2-Dichloro-4-fluorobenzene has a molecular weight of 164.99 g/mol . It has a computed XLogP3 value of 3.5, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The topological polar surface area is 0 Ų .

Scientific Research Applications

Chemical Synthesis

1,2-Dichloro-4-fluorobenzene is often used in chemical synthesis. It serves as a building block in the synthesis of various chemical compounds .

Preparation of Benzonorbornadienes

This compound has been used in the preparation of a series of benzonorbornadienes . Benzonorbornadienes are a class of organic compounds that have applications in synthetic chemistry.

Preparation of Difluoroarenes

1,2-Dichloro-4-fluorobenzene has also been used in the preparation of difluoroarenes . Difluoroarenes are aromatic compounds that contain two fluorine atoms. They are used in the synthesis of pharmaceuticals and agrochemicals.

Thermophysical Properties

The thermophysical properties of 1,2-Dichloro-4-fluorobenzene have been critically evaluated, suggesting its potential use in fields requiring precise knowledge of these properties .

properties

IUPAC Name

1,2-dichloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDKXMVGRLVIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162444
Record name 1,2-Dichloro-4-fluorobenzene
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Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-fluorobenzene

CAS RN

1435-49-0
Record name 1,2-Dichloro-4-fluorobenzene
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Record name 1,2-Dichloro-4-fluorobenzene
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Record name 1435-49-0
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Record name 1,2-Dichloro-4-fluorobenzene
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Record name 1,2-dichloro-4-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were used to study 1,2-Dichloro-4-fluorobenzene and what information do they provide about the molecule?

A1: The researchers used REMPI and MATI spectroscopy to investigate the vibrational structure of 1,2,4-DCFB in its first excited state (S1) and the cationic ground state (D0) []. REMPI helps identify vibrational energy levels within excited electronic states by analyzing the wavelengths of light absorbed by the molecule. MATI then provides precise ionization energy measurements by selectively detecting ions produced at specific energy thresholds. By combining these techniques, researchers can accurately determine the energy required to excite and ionize the molecule, providing valuable information about its electronic and vibrational properties.

Q2: How do experimental findings about the vibrational structure of 1,2-Dichloro-4-fluorobenzene compare with theoretical calculations?

A2: The experimental REMPI and MATI spectra demonstrated excellent agreement with the simulated spectra derived from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) calculations []. This strong correlation between experimental data and theoretical models validates the accuracy of the computational methods used to predict the vibrational behavior of 1,2,4-DCFB. Furthermore, the researchers employed a multidimensional Franck-Condon approach to calculate vibrational intensities, further enhancing the reliability of their findings.

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